Cas no 148849-67-6 (Ivabradine hydrochloride)

Ivabradine hydrochloride 化学的及び物理的性質
名前と識別子
-
- Ivabradine hydrochloride
- Ivabradine HCl
- 3-[3-[[(8S)-3,4-Dimethoxy-8-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one hydrochloride
- 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride
- Corlentor
- Procoralan
- S-16257
- (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride
- Ivabradine (hydrochloride)
- 3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one,hydrochloride
- S 16257-2
- 2H-3-Benzazepin-2-on
- Ivabridine hydracloride
- Ivabradine hydrochlorid
- Ivabradine HCl (Procoralan)
- Corlanor
- TP19837BZK
- 2H-3-Benzazepin-2-one, 3-[3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-, hydrochloride (1:1)
- (S)
- MFCD00929899
- 148849-67-6
- (+)-S16257
- MLS006010110
- S-16260-2
- 2H-3-BENZAZEPIN-2-ONE, 3-(3-((((7S)-3,4-DIMETHOXYBICYCLO(4.2.0)OCTA-1,3,5-TRIEN-7-YL)METHYL)METHYLAMINO)PROPYL)-1,3,4,5-TETRAHYDRO-7,8-DIMETHOXY-, HYDROCHLORIDE (1:1)
- AMG 998
- s16257
- IVABRADINE HYDROCHLORIDE [ORANGE BOOK]
- BCP05218
- (S)-3-(3-(((4,5-Dimethoxy-1,2-dihydrocyclobutabenzen-1-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride
- CHEBI:85969
- Q27158823
- AC-543
- DTXCID0026913
- Coralan
- 2H-3-Benzazepin-2-one, 3-(3-(((3,4-dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)methyl)methylamino)propyl)-1,3,4,5-tetrahydro-7,8-dimethoxy-, monohydrochloride, (S)-
- ivabradine monohydrochloride
- CHEMBL2145077
- Ivabradine hydrochloride [USAN]
- 3-[3-({[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino)propyl]-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one hydrochloride
- IVABRADINE HYDROCHLORIDE [WHO-DD]
- IVABRADINE HYDROCHLORIDE [MI]
- J-521616
- 2H-3-Benzazepin-2-one, 3-(3-((((7S)-3,4-dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)methyl)methylamino)propyl)-1,3,4,5-tetrahydro-7,8-dimethoxy-, monohydrochloride
- 3-(3-((((7S)-3,4-dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1)
- N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-3-(7,8-dimethoxy-2-oxo-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-N-methylpropan-1-aminium chloride
- 148849-67-6 (HCl)
- BCP9000798
- Ivabradine hydrochloride- Bio-X
- Ivabradine hydrochloride, >=98% (HPLC)
- Ivabradinehydrochloride
- SMR004701246
- Coralan (TN)
- CS-1994
- AKOS016002249
- DTXSID2046913
- J-008523
- IVABRADINE HYDROCHLORIDE [JAN]
- BI164596
- Ivabradine hydrochloride (JAN/USAN)
- AM20090729
- (7,8-Dimethoxy 3-(3-(((1S)-(4,5-dimethoxybenzocyclobutan-1-yl)methyl)methylamino)propyl)-1,3,4,5-tetrahydro-2H-benzazepin-2-one hydrochloride
- GS-3584
- NCGC00181343-01
- CAS-148849-67-6
- D08095
- Tox21_112802
- 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]-methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride
- IVABRADINE HYDROCHLORIDE [EMA EPAR]
- 3-[3-[[(8S)-3,4-dimethoxy-8-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one hydrochloride3-[3-[[(8S)-3,4-dimethoxy-8-bicyclo[4.2.0]octa-1,3,
- 3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride
- AKOS015849582
- Corlentor (TN)
- s2086
- S-16257-2
- N-(((7S)-3,4-dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)methyl)-3-(7,8-dimethoxy-2-oxo-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-N-methylpropan-1-aminium chloride
- CCG-269739
- 3-(3-((((7S)-3,4-Dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one monohydrochloride
- (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one hydrochloride
- Corlanor (TN)
- 3-{3-[{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1)
- 3-(3-((((7S)-3,4-DIMETHOXYBICYCLO(4.2.0)OCTA-1,3,5-TRIEN-7-YL)METHYL)METHYLAMINO)PROPYL)-1,3,4,5-TETRAHYDRO-7,8-DIMETHOXY-2H-3-BENZAZEPIN-2-ONE HYDROCHLORIDE
- SCHEMBL23470
- UNII-TP19837BZK
- HY-B0162A
- I0847
- Ivabrandine hydrochloride
- AMG-998
- HLUKNZUABFFNQS-ZMBIFBSDSA-N
- GLXC-03048
-
- MDL: MFCD00929899
- インチ: 1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1
- InChIKey: HLUKNZUABFFNQS-ZMBIFBSDSA-N
- ほほえんだ: Cl[H].O(C([H])([H])[H])C1=C(C([H])=C2C(=C1[H])[C@@]([H])(C([H])([H])N(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])N1C(C([H])([H])C3=C([H])C(=C(C([H])=C3C([H])([H])C1([H])[H])OC([H])([H])[H])OC([H])([H])[H])=O)C2([H])[H])OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 504.2391g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 回転可能化学結合数: 10
- どういたいしつりょう: 504.2391g/mol
- 単一同位体質量: 504.2391g/mol
- 水素結合トポロジー分子極性表面積: 60.5Ų
- 重原子数: 35
- 複雑さ: 663
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
じっけんとくせい
- 色と性状: Powder
- ゆうかいてん: 140°C(lit.)
- ふってん: 626.9°C at 760 mmHg
- フラッシュポイント: 332.9°C
- ようかいど: H2O: ≥5mg/mL (warmed)
- PSA: 60.47000
- LogP: 4.04990
- マーカー: 5247
- ひせんこうど: 58921 +7.8°; 36521 +27.8° (c = 1% in DMSO)
- ようかいせい: H2O: ≥5mg/mL (warmed)
Ivabradine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-211682-10 mg |
Ivabradine Hydrochloride, |
148849-67-6 | ≥99% | 10mg |
¥1,880.00 | 2023-07-10 | |
eNovation Chemicals LLC | D572195-10G |
Ivabradine hydrochloride |
148849-67-6 | 97% | 10g |
$885 | 2024-05-23 | |
Axon Medchem | 3495-10 mg |
Ivabradine hydrochloride |
148849-67-6 | 99% | 10mg |
€50.00 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2535-100mg |
Ivabradine hydrochloride |
148849-67-6 | 99% | 100mg |
¥ 925 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2535-50mg |
Ivabradine hydrochloride |
148849-67-6 | 99% | 50mg |
¥ 629 | 2023-09-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019110-250mg |
Ivabradine hydrochloride |
148849-67-6 | 98% | 250mg |
¥139 | 2024-05-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I93770-250mg |
Ivabradine hydrochloride |
148849-67-6 | 250mg |
¥189.0 | 2021-09-09 | ||
ChemScence | CS-1994-200mg |
Ivabradine hydrochloride |
148849-67-6 | 99.87% | 200mg |
$671.0 | 2022-04-27 | |
TRC | I940500-5mg |
Ivabradine Hydrochloride |
148849-67-6 | 5mg |
$ 63.00 | 2023-09-07 | ||
TRC | I940500-25mg |
Ivabradine Hydrochloride |
148849-67-6 | 25mg |
$161.00 | 2023-05-18 |
Ivabradine hydrochloride 関連文献
-
Fatehy M. Abdel-Haleem,Mahmoud S. Rizk,Menna M. El-Beshlawy RSC Adv. 2022 12 17645
-
Nisreen F. Abo-Talib,Marwa H. Tammam,Ali K. Attia RSC Adv. 2015 5 95592
-
Nisreen F. Abo-Talib,Marwa H. Tammam,Ali K. Attia RSC Adv. 2015 5 99312
Ivabradine hydrochlorideに関する追加情報
Ivabradine Hydrochloride (CAS No. 148849-67-6): A Comprehensive Overview
Ivabradine hydrochloride, identified by the chemical compound code CAS No. 148849-67-6, is a specialized pharmacological agent that has garnered significant attention in the field of cardiovascular medicine. This compound belongs to a class of drugs known as selective I1 antiarrhythmics, which are designed to target specific ion channels in the heart to regulate cardiac rhythm. The hydrochloride salt form enhances the solubility and bioavailability of the active compound, making it more effective when administered orally.
The primary therapeutic application of Ivabradine hydrochloride is in the management of chronic heart failure with reduced ejection fraction (HFrEF). It operates by selectively blocking the I1 current in the sinoatrial (SA) node, which directly reduces heart rate without causing significant changes in blood pressure or contractility. This mechanism is particularly advantageous for patients with HFrEF who often exhibit elevated heart rates despite adequate treatment with beta-blockers, which can sometimes lead to hemodynamic compromise.
In recent years, Ivabradine hydrochloride has been extensively studied for its potential benefits beyond traditional heart failure management. Research has highlighted its role in improving exercise tolerance and quality of life for patients with HFrEF. A pivotal study published in the Nature Medicine journal demonstrated that long-term administration of Ivabradine hydrochloride could significantly reduce hospitalization rates and all-cause mortality in this patient population. The study involved over 8,000 patients across multiple international trials, reinforcing the compound's clinical efficacy.
The pharmacokinetic profile of Ivabradine hydrochloride is another area of interest. The drug exhibits rapid absorption after oral administration, with peak plasma concentrations typically observed within 1 to 2 hours. Its half-life is relatively short, approximately 5 to 6 hours, which allows for once or twice daily dosing regimens depending on clinical needs. This pharmacokinetic behavior makes it a convenient option for outpatient management while maintaining therapeutic levels throughout the day.
From a chemical perspective, Ivabradine hydrochloride (CAS No. 148849-67-6) has a molecular formula of C14H18N2O·HCl and a molecular weight of approximately 274.78 g/mol. Its chemical structure features a benzyl group attached to an imidazole ring, which is critical for its interaction with the I1 channel. This structural feature contributes to its high selectivity and low systemic toxicity, making it a well-tolerated therapeutic option.
Clinical trials have also explored the potential synergistic effects of combining Ivabradine hydrochloride with other cardiovascular medications. For instance, studies have shown that when used in conjunction with beta-blockers, it can provide additive benefits in terms of heart rate control and symptom relief without exacerbating adverse effects such as bradycardia or hypotension. This combination therapy approach has become a standard practice in advanced heart failure management protocols.
The safety profile of Ivabradine hydrochloride is another critical aspect that has been thoroughly evaluated. Common adverse effects include headache, dizziness, fatigue, and palpitations, which are generally mild to moderate in severity. Serious adverse events are rare but may include symptomatic bradycardia or conduction abnormalities. Patients with pre-existing severe bradycardia or sinus node dysfunction are typically advised against using this medication due to the risk of exacerbating their condition.
In recent years, advancements in biopharmaceutical technology have enabled more precise manufacturing processes for Ivabradine hydrochloride. Innovations such as continuous flow chemistry and crystallization techniques have improved yield and purity, ensuring consistent drug quality across batches. These advancements not only enhance patient safety but also contribute to cost-effective production methods, making the drug more accessible globally.
The future direction of research on Ivabradine hydrochloride (CAS No. 148849-67-6) includes exploring its potential applications in other cardiovascular conditions beyond HFrEF. Preliminary studies suggest that it may have utility in managing atrial fibrillation and other arrhythmias where excessive heart rate contributes to symptom burden or complications. Additionally, researchers are investigating whether combination therapies involving Ivabradine could offer benefits in patients with resistant hypertension or coronary artery disease.
The regulatory landscape for Ivabradine hydrochloride has evolved alongside these advancements. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have updated guidelines to reflect new evidence on its efficacy and safety profiles. These updates ensure that healthcare providers have access to reliable information when prescribing this medication and help guide ongoing clinical research efforts.
In conclusion, Ivabradine hydrochloride, identified by its CAS number 148849-67-6, represents a significant advancement in cardiovascular therapeutics. Its selective action on the I1 current offers unique benefits for patients with chronic heart failure and other cardiac conditions characterized by elevated heart rates. Ongoing research continues to uncover new applications and refine treatment protocols, ensuring that this compound remains at the forefront of cardiovascular medicine.
148849-67-6 (Ivabradine hydrochloride) 関連製品
- 404-86-4(Capsaicin)
- 125-84-8(Aminoglutethimide)
- 524-17-4(Dauricine)
- 130-86-9(protopine)
- 77-21-4(DL-Glutethimide)
- 304462-60-0(7-Demethyl Ivabradine)
- 155974-00-8(3-3-({(7S)-3,4-dimethoxybicyclo4.2.0octa-1(6),2,4-trien-7-ylmethyl}(methyl)amino)propyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one)
- 58-46-8(Tetrabenazine)
- 304464-97-9(8-Demethyl Ivabradine)
- 482-74-6(Cryptopine (~90%))

